molecular formula C17H18O2 B13779464 1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one

1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one

Cat. No.: B13779464
M. Wt: 254.32 g/mol
InChI Key: LWTUMMGTUVAAEF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by a biphenyl core with a hydroxy group at the 2-position and a pentanone chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the pentanone chain can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of biphenyl-2-carboxylic acid.

    Reduction: Formation of 1-(2-Hydroxy-biphenyl-3-yl)-pentanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-biphenyl-3-yl)-pentan-1-one is unique due to its specific combination of a hydroxy group and a pentanone chain attached to the biphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-(2-hydroxy-3-phenylphenyl)pentan-1-one

InChI

InChI=1S/C17H18O2/c1-2-3-12-16(18)15-11-7-10-14(17(15)19)13-8-5-4-6-9-13/h4-11,19H,2-3,12H2,1H3

InChI Key

LWTUMMGTUVAAEF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2

Origin of Product

United States

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